N-(1,3-benzodioxol-5-yl)-2-chloroacetamide
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Description
N-(1,3-benzodioxol-5-yl)-2-chloroacetamide is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs or functional groups, such as N-alkoxy α-halogenoacetamides, N-aryl-2-chloroacetamides, and other acetamide derivatives with potential pharmacological activities. These compounds are of interest due to their potential use in medicinal chemistry and as building blocks for the synthesis of various heterocyclic compounds .
Synthesis Analysis
The synthesis of related compounds involves the cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides to produce 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-one derivatives with high yields under mild reaction conditions . Another synthetic route described involves the use of N-aryl-2-chloroacetamides as electrophilic building blocks to form thiazolo[3,2-a]pyrimidinone products . These methods highlight the versatility of chloroacetamide derivatives in constructing complex molecular structures.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed through various analytical and spectral studies, including single crystal X-ray data . The structural analysis is crucial for understanding the reactivity and potential interactions of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactions involving these compounds are characterized by their ability to undergo cyclization and ring annulation to form diverse heterocyclic structures. The reactivity of the chloroacetamide group plays a pivotal role in these transformations, as seen in the synthesis of benzodiazepine derivatives and thiazolo[3,2-a]pyrimidinones .
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide are not directly reported, the properties of similar compounds can be inferred. These properties are typically characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry, which provide insights into the purity, molecular weight, and structural features of the compounds . The solubility, melting points, and stability of these compounds are also important parameters that can affect their application in further chemical reactions and potential use in drug development.
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-4-9(12)11-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIYZYYNHWRQMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352860 |
Source
|
Record name | N-(2H-1,3-Benzodioxol-5-yl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-chloroacetamide | |
CAS RN |
227199-07-7 |
Source
|
Record name | N-(2H-1,3-Benzodioxol-5-yl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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